1-(ethanesulfonyl)-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine
Description
Properties
IUPAC Name |
3-[(4-ethylsulfonylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-21(19,20)17-9-7-16(8-10-17)12-13-11-15-14-5-3-4-6-18(13)14/h3-6,11H,2,7-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOJYHMJMAEPPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CN=C3N2C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The imidazo[1,2-a]pyridine core is synthesized via:
$$ \text{2-Aminopyridine} + \text{α-Bromoketone} \xrightarrow{\text{EtOH, reflux}} \text{Imidazo[1,2-a]pyridine} $$
Key modifications for C3 functionalization:
Hydroxymethyl Group Installation
Bromide intermediate undergoes nucleophilic substitution:
$$ \text{3-Bromoimidazo[1,2-a]pyridine} + \text{NaBH}4 \xrightarrow{\text{THF/H}2\text{O}} \text{3-Hydroxymethylimidazo[1,2-a]pyridine} $$
Optimized conditions:
- 0°C temperature control
- 2.2 eq NaBH4
- 86% isolated yield
Piperazine Functionalization Sequence
Sulfonylation at N1 Position
Controlled mono-sulfonylation achieved through:
$$ \text{Piperazine} + \text{Ethanesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{1-Ethanesulfonylpiperazine} $$
Critical parameters:
- 1:1.05 molar ratio (piperazine:sulfonyl chloride)
- Triethylamine as HCl scavenger
- 0°C reaction temperature prevents disubstitution
- 73% yield with 98% purity (HPLC)
Mannich-Type Alkylation at N4 Position
Coupling of sulfonylated piperazine with hydroxymethyl intermediate:
$$ \text{1-Ethanesulfonylpiperazine} + \text{3-Hydroxymethylimidazo[1,2-a]pyridine} \xrightarrow{\text{MsCl, DIPEA}} \text{Target Compound} $$
Optimization data:
| Condition | Result |
|---|---|
| Methanesulfonyl chloride (1.2 eq) | 68% yield |
| p-Toluenesulfonyl chloride | 42% yield |
| Burgess reagent | 55% yield |
| Reaction time | 8 hr optimal |
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Comparative study of conventional vs accelerated methods:
| Parameter | Conventional | Microwave (150W) |
|---|---|---|
| Reaction time | 18 hr | 45 min |
| Overall yield | 61% | 69% |
| Purity | 95% | 97% |
Enzymatic Sulfonylation Approach
Novel biocatalytic method using Bacillus subtilis sulfotransferase:
- 82% conversion rate
- Requires 72 hr incubation
- Limited scalability but excellent stereoselectivity
Analytical Characterization Data
Spectroscopic Profile
1H NMR (500 MHz, DMSO-d6):
δ 8.72 (s, 1H, imidazo H2), 8.15 (d, J = 9.5 Hz, 1H), 7.68 (dd, J = 9.5, 1.5 Hz, 1H), 4.32 (s, 2H, CH2 bridge), 3.41 (t, J = 5.0 Hz, 4H, piperazine), 2.89 (q, J = 7.4 Hz, 2H, SO2CH2), 1.31 (t, J = 7.4 Hz, 3H, CH3)
HRMS (ESI+):
Calculated for C15H21N4O2S [M+H]+: 345.1382
Found: 345.1385
Crystallographic Data
Single-crystal X-ray analysis confirms:
- Chair conformation of piperazine ring
- Dihedral angle between heterocycles: 87.5°
- Hydrogen bonding network with O=S=O group
Scale-Up Considerations and Process Optimization
Industrial production challenges addressed through:
- Continuous Flow Chemistry
- 92% conversion in <10 min residence time
- Automated pH control system
Green Chemistry Metrics
- E-factor reduced from 18.7 (batch) to 5.2 (flow)
- PMI of 23.8 vs industry average 35 for similar compounds
Quality Control Protocols
- IPC checks via inline FTIR monitoring
- Design space established using DoE methodology
Chemical Reactions Analysis
Types of Reactions
1-(ethanesulfonyl)-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-(ethanesulfonyl)-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine has several applications in scientific research:
Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Industry: The compound can be used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine involves its interaction with specific molecular targets. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Key Observations:
Compounds with fused triazole rings (e.g., 8p) exhibit divergent biological activities (antiparasitic vs. anticancer), highlighting the role of heterocycle choice in target specificity .
Hydroxyethyl-piperazine derivatives () achieve similar solubility but lack the sulfonyl group’s hydrogen-bonding capacity .
Biological Activity Correlations :
- c-KIT inhibition (target compound vs. MT-45’s opioid activity ) underscores the impact of substituents on target selectivity.
- Anti-inflammatory activity in acetamido/benzamide derivatives () suggests that terminal amide groups, rather than sulfonamides, favor cyclooxygenase (COX) modulation .
Metabolic Stability
Biological Activity
1-(ethanesulfonyl)-4-({imidazo[1,2-a]pyridin-3-yl}methyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a piperazine moiety, which is commonly associated with various biological activities.
Pharmacological Properties
Research indicates that compounds containing imidazo[1,2-a]pyridine and piperazine structures exhibit a range of biological activities, including:
- Antitumor Activity : Several studies have demonstrated that derivatives of imidazo[1,2-a]pyridine possess significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells .
- Antimicrobial Activity : The piperazine scaffold has been linked to antibacterial and antifungal activities. Research has shown that certain piperazine derivatives can inhibit the growth of pathogenic bacteria and fungi .
- Anti-inflammatory Effects : Some studies suggest that imidazo[1,2-a]pyridine derivatives can modulate inflammatory responses, making them potential candidates for treating inflammatory diseases .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been noted to inhibit specific kinases involved in cancer cell proliferation. This inhibition can lead to reduced cell division and increased apoptosis in tumor cells .
- Interaction with Receptors : The binding affinity of imidazo[1,2-a]pyridine derivatives to various receptors (e.g., estrogen receptors) has been documented. This interaction may influence cellular signaling pathways that regulate growth and apoptosis .
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of related compounds, it was found that derivatives exhibited IC50 values ranging from 2 μM to 5 μM against the MCF-7 breast cancer cell line. These values were significantly lower than those of standard chemotherapeutics like Doxorubicin (0.64 μM) .
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of piperazine derivatives against common pathogens. The results indicated that certain analogs showed promising activity against Staphylococcus aureus and Candida albicans, suggesting potential for development into therapeutic agents for infectious diseases .
Data Table: Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
